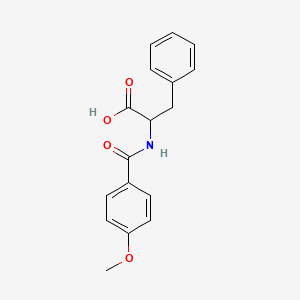

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid” is a complex organic molecule. It contains a methoxybenzoyl group, an amino group, and a phenyl group attached to a propionic acid backbone .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving carboxylic acids, amines, and phenyl groups .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The methoxybenzoyl and phenyl groups are likely to contribute significantly to its overall structure .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions involving their carboxylic acid, amine, and phenyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications

Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Agonists

2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid and its derivatives have been studied for their role as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds, including N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, exhibit antidiabetic activity in rodent models of type 2 diabetes. They function by binding to and activating PPARgamma, a receptor involved in glucose and lipid metabolism. Certain modifications to the N-2-benzoylphenyl moiety have been shown to maintain binding affinity to PPARgamma while affecting activity in cell-based functional assays (Cobb et al., 1998).

Synthesis of Heterocyclic Compounds

Research has also been conducted on using 3-(4-Phenyl) benzoyl propionic acid, a related compound, as a starting material for synthesizing various heterocyclic compounds. This includes the synthesis of furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These compounds have potential applications in pharmaceuticals and organic chemistry (Soliman et al., 2010).

Crystal and Molecular Structure Analysis

The diastereomers of 2-(Benzoylamino)-3-(diethoxyphosphoryl)-3-(4-methoxyphenyl)propionate have been characterized by X-ray structure analyses. Studies on these compounds contribute to the understanding of molecular structures and interactions in chemical compounds, which can be crucial for designing new pharmaceuticals and materials (Preußler et al., 1991).

Antiproliferative Activity

Certain derivatives of 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid have been evaluated for their antiproliferative activity against human cancer cell lines. This is significant for the development of new chemotherapeutic agents and understanding the mechanisms of cancer cell growth (Liszkiewicz, 2002).

Kinetics and Mechanism of Cyclisation Reactions

The compound has been used in studies focusing on the kinetics and mechanisms of cyclisation reactions in organic chemistry. Understanding these reactions can lead to advancements in synthetic chemistry, which is fundamental for developing new drugs and materials (Hanusek et al., 2002).

Synthesis of Chiral Compounds

Studies have also been conducted on the synthesis of chiral compounds starting from related compounds such as DL-2-Amino-3-(N-tosyl-N-benzyloxyamino)propionic acid. Chiral compounds have significant applications in pharmaceuticals, as the chirality of a molecule can influence its biological activity (Isowa et al., 1973).

Thermodynamic Parameters in Chiral Separation

The influence of mobile phase composition on the thermodynamic parameters of enantioseparation using chiral stationary phases derived from related compounds has been investigated. This research is important for the pharmaceutical industry, where the separation of chiral compounds is crucial (Wen, 2005).

Antibacterial and Antifungal Activities

Synthetic derivatives of 2-(4-Methoxy-benzoylamino)-3-phenyl-propionic acid have been explored for their antibacterial and antifungal activities. This research is vital for discovering new antimicrobial agents, which are increasingly needed due to the rise of antibiotic-resistant bacteria (Husain et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-22-14-9-7-13(8-10-14)16(19)18-15(17(20)21)11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFKERBWGWXNFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4,5-dimethyl-2-(2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2708975.png)

![2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2708981.png)

![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide](/img/structure/B2708990.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708992.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)

![N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2708996.png)

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2708997.png)